

Gatifloxacin-d4: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Gatifloxacin-d4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Gatifloxacin-d4**, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Core Physical and Chemical Properties

Gatifloxacin-d4 is a synthetic antibacterial agent. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolism studies.

Table 1: Physical and Chemical Properties of **Gatifloxacin-d4**

Property	Value	Source
Chemical Name	1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid	[1][2][3]
Molecular Formula	C ₁₉ H ₁₈ D ₄ FN ₃ O ₄	[1]
Molecular Weight	379.4 g/mol	[2]
Monoisotopic Mass	379.18454134 Da	
CAS Number	1190043-25-4	
Appearance	White to Off-White Solid/Powder	
Storage Temperature	Refrigerator, -20°C	
Purity	>95% (HPLC)	

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the identification and quantification of **Gatifloxacin-d4**.

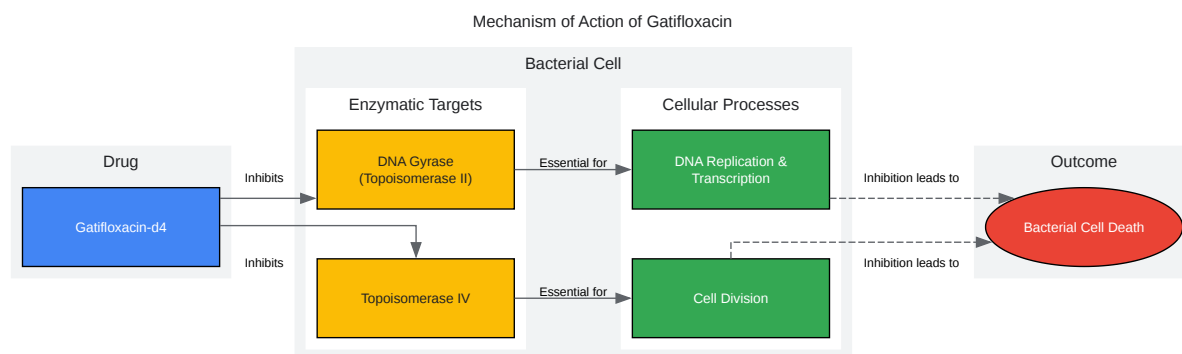
Table 2: Spectroscopic and Chromatographic Data Summary

Analysis	Expected Data/Properties
^1H NMR	Signals corresponding to the non-deuterated protons of the Gatifloxacin structure. The deuteration at the piperazine ring will result in the absence of corresponding proton signals.
^{13}C NMR	Signals corresponding to the carbon atoms of the Gatifloxacin-d4 structure.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of Gatifloxacin-d4. Fragmentation patterns will be indicative of the deuterated structure.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the functional groups present in the molecule, such as C=O, C-F, C-N, and O-H (from the carboxylic acid).
High-Performance Liquid Chromatography (HPLC)	A specific retention time under defined chromatographic conditions, allowing for separation and quantification.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The binding of Gatifloxacin to the A subunit of DNA gyrase prevents the resealing of the DNA strand, leading to the cessation of DNA replication and ultimately bacterial cell death. Similarly, it binds to the B subunit of topoisomerase IV, which is vital for the separation of interlinked daughter chromosomes during cell division.



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Caption: Mechanism of action of Gatifloxacin.

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis of **Gatifloxacin-d4**. These are based on standard methods for fluoroquinolone analysis and should be optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **Gatifloxacin-d4** in a given sample.

Instrumentation:

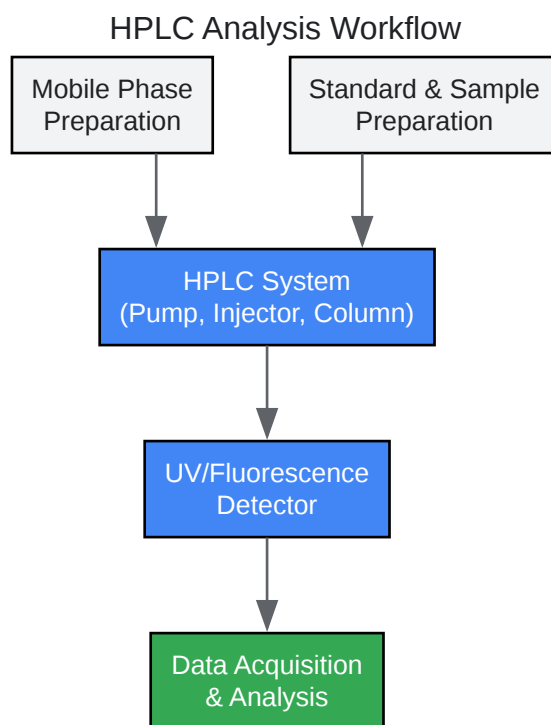
- HPLC system with a UV or fluorescence detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or a suitable buffer (e.g., phosphate buffer) to adjust pH.

Procedure:

- **Mobile Phase Preparation:** A common mobile phase for fluoroquinolone analysis consists of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.
- **Standard Solution Preparation:** Prepare a stock solution of **Gatifloxacin-d4** in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
- **Sample Preparation:** Dissolve the sample containing **Gatifloxacin-d4** in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for complex matrices to clean up the sample.
- **Chromatographic Conditions:**
 - Flow rate: Typically 1.0 mL/min.
 - Injection volume: 10-20 µL.
 - Column temperature: Ambient or controlled (e.g., 30 °C).
 - Detection: UV detection at a wavelength of approximately 293 nm.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.



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Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Gatifloxacin-d4**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable acid or base for solubilization).

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **Gatifloxacin-d4** in the chosen deuterated solvent.

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. The absence of proton signals in the deuterated positions of the piperazine ring will be a key indicator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Gatifloxacin-d4**.

Instrumentation:

- Mass spectrometer (e.g., LC-MS/MS, Q-TOF).

Procedure:

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is a common technique for fluoroquinolones.
- Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.
- Data Analysis: The molecular ion should correspond to the calculated mass of **Gatifloxacin-d4**. The fragmentation pattern will provide structural information and confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Gatifloxacin-d4**.

Instrumentation:

- FTIR spectrometer.

Procedure:

- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Obtain the IR spectrum over the appropriate wavelength range (e.g., 4000-400 cm^{-1}).
- **Spectral Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Gatifloxacin-d4**, its mechanism of action, and the experimental protocols for its analysis. The provided data and methodologies are intended to support further research and development activities involving this important analytical standard. For specific applications, optimization of the described protocols is recommended.

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